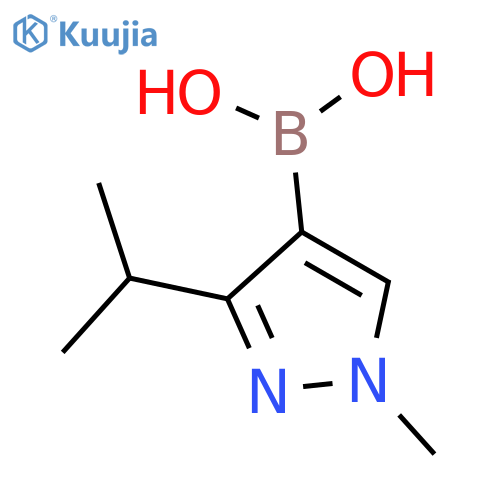Cas no 2246872-22-8 (1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylboronic acid)

2246872-22-8 structure
商品名:1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylboronic acid
1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylboronic acid 化学的及び物理的性質
名前と識別子
-
- Boronic acid, B-[1-methyl-3-(1-methylethyl)-1H-pyrazol-4-yl]-
- 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylboronic acid
-
- インチ: 1S/C7H13BN2O2/c1-5(2)7-6(8(11)12)4-10(3)9-7/h4-5,11-12H,1-3H3
- InChIKey: SVLXAIHLUHTMEU-UHFFFAOYSA-N
- ほほえんだ: B(C1=CN(C)N=C1C(C)C)(O)O
1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylboronic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-152048-0.5g |
[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]boronic acid |
2246872-22-8 | 0.5g |
$905.0 | 2023-06-05 | ||
| Enamine | EN300-152048-2.5g |
[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]boronic acid |
2246872-22-8 | 2.5g |
$1848.0 | 2023-06-05 | ||
| Enamine | EN300-152048-0.05g |
[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]boronic acid |
2246872-22-8 | 0.05g |
$792.0 | 2023-06-05 | ||
| Enamine | EN300-152048-250mg |
[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]boronic acid |
2246872-22-8 | 250mg |
$855.0 | 2023-09-26 | ||
| Enamine | EN300-152048-50mg |
[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]boronic acid |
2246872-22-8 | 50mg |
$780.0 | 2023-09-26 | ||
| Enamine | EN300-152048-0.1g |
[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]boronic acid |
2246872-22-8 | 0.1g |
$829.0 | 2023-06-05 | ||
| Enamine | EN300-152048-0.25g |
[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]boronic acid |
2246872-22-8 | 0.25g |
$867.0 | 2023-06-05 | ||
| Enamine | EN300-152048-1.0g |
[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]boronic acid |
2246872-22-8 | 1g |
$943.0 | 2023-06-05 | ||
| Enamine | EN300-152048-5.0g |
[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]boronic acid |
2246872-22-8 | 5g |
$2732.0 | 2023-06-05 | ||
| Enamine | EN300-152048-100mg |
[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]boronic acid |
2246872-22-8 | 100mg |
$817.0 | 2023-09-26 |
1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylboronic acid 関連文献
-
Kaiming Hou New J. Chem., 2019,43, 10826-10833
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
2246872-22-8 (1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylboronic acid) 関連製品
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 503537-97-1(4-bromooct-1-ene)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
